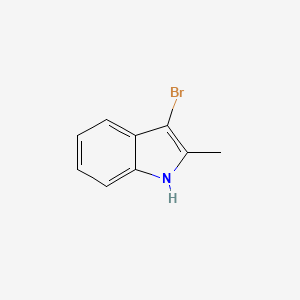

3-bromo-2-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAYWNCTOHHMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538146 | |

| Record name | 3-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-78-2 | |

| Record name | 3-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-bromo-2-methyl-1H-indole CAS number and molecular weight

An In-Depth Technical Guide to 3-bromo-2-methyl-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its strategic application in the synthesis of complex molecular architectures.

Core Compound Identification and Properties

This compound is a substituted indole, a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1][2] The strategic placement of a methyl group at the C2 position and a bromine atom at the C3 position dictates its unique reactivity and utility as a synthetic intermediate.

Physicochemical & Structural Data

A summary of the key identification and physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1496-78-2 | [3][4] |

| Molecular Formula | C₉H₈BrN | [1][3] |

| Molecular Weight | 210.07 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 90-92 °C | [4] |

| IUPAC Name | This compound | [1] |

| InChI Key | NWAYWNCTOHHMNV-UHFFFAOYSA-N | [4] |

| Storage | Recommended storage at -10°C, protected from light | [4] |

Spectroscopic Profile

-

¹H NMR: The proton spectrum is expected to show a singlet for the N-H proton (typically downfield, ~8.0 ppm), aromatic signals for the benzene ring protons (in the ~7.0-7.6 ppm range), and a singlet for the C2-methyl group (upfield, ~2.4 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the nine carbon atoms, with the C2 and C3 carbons being significantly influenced by the methyl and bromo substituents, respectively.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z values corresponding to [M]+ and [M+2]+. Predicted m/z for the [M+H]⁺ adduct is 209.99129.[6]

Synthesis and Mechanism

The most common and direct route to this compound is the electrophilic bromination of 2-methyl-1H-indole. The indole nucleus is electron-rich, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for substitution, a foundational principle in indole chemistry.

Mechanism of Electrophilic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The indole's π-system attacks the electrophilic bromine source, forming a resonance-stabilized cationic intermediate (a sigma complex or indoleninium ion). Subsequent deprotonation by a weak base regenerates the aromatic indole ring, now functionalized at the C3 position.

Caption: Mechanism of C3 Bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted indoles.[7] Caution: Bromine is highly corrosive and toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Dissolution: Dissolve 2-methyl-1H-indole (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise via the addition funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of cold water containing a reducing agent (e.g., sodium thiosulfate solution) to quench any excess bromine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure white solid product.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of the C-Br bond, which serves as a versatile handle for introducing molecular complexity through cross-coupling and substitution reactions.[1][8]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the C3 position, enabling the synthesis of 3-aryl or 3-heteroaryl-2-methylindoles, which are common motifs in pharmacologically active molecules.[1]

Sources

- 1. Buy this compound | 1496-78-2 [smolecule.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 1496-78-2 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 7. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 3-Bromo-2-Methyl-1H-Indole: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and even the feasibility of preclinical and clinical studies. 3-Bromo-2-methyl-1H-indole, a versatile scaffold in medicinal chemistry, presents a compelling case study in the importance of a thorough understanding of its solubility characteristics.[1][2] Its utility as a building block for novel therapeutics targeting a range of diseases, from microbial infections to cancer, necessitates a comprehensive map of its behavior in various solvent systems.[1][2] This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical underpinnings and practical, field-proven methodologies for its assessment.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (C₉H₈BrN, Molar Mass: 210.07 g/mol ) possesses a bicyclic aromatic structure, comprising a benzene ring fused to a pyrrole ring.[3] This indole core is substituted with a methyl group at the 2-position and a bromine atom at the 3-position.

Key Structural Features Influencing Solubility:

-

Indole Nucleus: The aromatic nature of the indole ring system contributes to its hydrophobicity.

-

N-H Group: The pyrrole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, introducing a degree of polarity.

-

Methyl Group (C2): This small alkyl group slightly increases the nonpolar character of the molecule.

-

Bromine Atom (C3): The bromine substituent adds to the molecular weight and volume, and its electronegativity can influence the electron distribution of the indole ring, though it does not significantly contribute to hydrogen bonding.

Based on these features, a "like dissolves like" principle can be applied as a first approximation.[4] We can anticipate that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in organic solvents that can engage in favorable intermolecular interactions.

The Solubility Landscape: A Qualitative and Semi-Quantitative Overview

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from data on structurally related compounds and general principles of organic chemistry.

Table 1: Predicted and Inferred Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic indole backbone limits solubility in water. Alcohols can act as both hydrogen bond donors and acceptors, leading to moderate solubility. 2-Methylindole is noted to be soluble in ethanol.[5][6] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar N-H group of the indole without the steric hindrance of hydrogen bonding networks, making them excellent solvents for a wide range of organic compounds. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The largely nonpolar character of the substituted indole ring allows for favorable van der Waals interactions with nonpolar solvents. 2-Methylindole is soluble in ether.[5][6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a broad spectrum of organic compounds due to their ability to induce dipole moments and engage in weak hydrogen bonding. |

Theoretical Frameworks for Predicting Solubility

For a more quantitative prediction of solubility, several thermodynamic models can be employed. These models are invaluable in early-stage development for in-silico screening of potential formulation solvents.

The Abraham Solvation Equation

A powerful tool for estimating the solubility of a compound in a given organic solvent is the Abraham solvation equation:

logPs = c + eE + sS + aA + bB + vV [7]

Where:

-

Ps is the water/solvent partition coefficient.

-

c, e, s, a, b, v are solvent-specific coefficients.

-

E, S, A, B, V are solute descriptors representing excess molar refractivity, dipolarity/polarizability, overall hydrogen bond acidity, overall hydrogen bond basicity, and the McGowan characteristic volume, respectively.[7]

These solute descriptors for this compound can be calculated using computational chemistry software, and when combined with the known solvent coefficients, can provide a robust estimation of solubility.

Group Contribution Methods (UNIFAC)

The Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model is a group contribution method used to predict activity coefficients, which are directly related to solubility.[8] The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the overall activity coefficient in a given solvent. This approach is particularly useful when experimental data is scarce.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate formulation development. The following protocols outline robust methods for determining the solubility of this compound.

The Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining equilibrium solubility.

High-Throughput Screening (Kinetic Solubility)

For early-stage discovery, a higher-throughput method to assess kinetic solubility can be employed.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the organic solvents of interest.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate over a set period. This can be done visually or, more quantitatively, using nephelometry or turbidimetry.

-

Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices

-

Why an excess of solid in the shake-flask method? To ensure that the solution becomes saturated and reaches thermodynamic equilibrium.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures reproducible and accurate results.

-

Why HPLC or NMR for analysis? These are highly sensitive and specific analytical techniques that can accurately quantify the concentration of the dissolved compound, even in complex mixtures.[9]

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is a cornerstone for its successful development as a pharmaceutical agent. This guide has provided a comprehensive overview of its predicted solubility profile, the theoretical models that can be used for its estimation, and detailed, validated protocols for its experimental determination. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, formulation, and preclinical studies, ultimately accelerating the journey of this promising molecular scaffold from the laboratory to the clinic.

References

-

Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Methylindoline. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole with 2-Methylindole. IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylindole. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-BROMOINDOLE. Retrieved from [Link]

-

ResearchGate. (2015, September). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Retrieved from [Link]

-

SciSpace. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Retrieved from [Link]

-

Amanote Research. (n.d.). Solubility Measurement and Thermodynamic Model. Retrieved from [Link]

-

Lifescience Global. (2015, September 8). Editor's Choice : Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PREPARATION OF 3-BROMOINDOLE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-6-fluoro-2-methyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. smolecule.com [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 2-Methylindole CAS#: 95-20-5 [m.chemicalbook.com]

- 6. 2-Methylindole | 95-20-5 [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Bromo-2-methyl-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-bromo-2-methyl-1H-indole, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Delving into its historical context, this document elucidates the evolution of its synthesis, with a primary focus on the regioselective bromination of 2-methylindole. Detailed experimental protocols, mechanistic insights, and a thorough characterization of its physicochemical and spectroscopic properties are presented. Furthermore, this guide highlights the strategic importance of this compound as a versatile intermediate in the development of novel therapeutic agents, showcasing its role in the synthesis of compounds with potential anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of indole chemistry and its application in medicine.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold, a fused bicyclic system comprising a benzene and a pyrrole ring, is a privileged structure in the realm of biologically active molecules.[1] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, underscores its fundamental role in biochemistry. This ubiquity has inspired medicinal chemists to utilize the indole core as a foundational template for the design and synthesis of novel therapeutic agents.[1] The indole ring system's unique electronic properties and its ability to participate in various intermolecular interactions make it an ideal framework for engaging with biological targets. Consequently, indole derivatives have been successfully developed into drugs for a wide range of conditions, including migraines, infections, and hypertension.[1]

Within the expansive family of indole derivatives, halogenated indoles, and specifically this compound, have emerged as exceptionally versatile synthetic intermediates. The introduction of a bromine atom at the electron-rich C3 position not only modulates the electronic landscape of the indole ring but also provides a reactive handle for a multitude of chemical transformations. This strategic functionalization allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures with tailored biological activities.

Historical Perspective and the Evolution of Synthesis

While the parent indole was first isolated in 1866 by Adolf von Baeyer, the specific history of this compound is intrinsically linked to the broader development of methods for the selective halogenation of the indole ring. The electron-rich nature of the pyrrole moiety makes the C3 position particularly susceptible to electrophilic attack. Early methods for indole bromination often employed harsh reagents like molecular bromine, which could lead to over-bromination and the formation of complex product mixtures.

The advent of N-bromosuccinimide (NBS) as a mild and selective brominating agent revolutionized the synthesis of bromoindoles.[2][3] This reagent provides a low, steady concentration of electrophilic bromine, allowing for controlled and regioselective functionalization of the indole nucleus. The synthesis of this compound is most commonly and efficiently achieved through the direct bromination of the readily available starting material, 2-methylindole, using NBS.[4] This method offers high yields and excellent regioselectivity, making it the preferred route for both laboratory-scale and larger-scale preparations.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a prime example of electrophilic aromatic substitution on an electron-rich heterocycle. The following section provides a detailed, step-by-step protocol for its preparation via the bromination of 2-methylindole with N-bromosuccinimide.

Reaction Mechanism

The bromination of 2-methylindole with NBS proceeds through a classic electrophilic aromatic substitution mechanism. The NBS serves as a source of an electrophilic bromine species (Br+). The electron-rich C3 position of the indole ring acts as the nucleophile, attacking the electrophilic bromine. This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate to restore the aromaticity of the indole ring, yielding the this compound product.

Caption: Mechanism of Bromination of 2-Methylindole.

Experimental Protocol

Materials:

-

2-Methylindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindole (1.0 equivalent) in anhydrous THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Caption: Experimental Workflow for Synthesis.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid at room temperature. A summary of its key physical and spectroscopic data is provided below.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 90-92 °C |

| CAS Number | 1496-78-2 |

| ¹H NMR (CDCl₃, 500 MHz) δ | ~7.9 (s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) δ | ~135.0, 130.2, 124.8, 123.0, 121.6, 112.5, 111.6, 9.6 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Applications in Drug Discovery and Development

The synthetic utility of this compound is most profoundly demonstrated in the field of medicinal chemistry. The bromine atom at the C3 position serves as a versatile linchpin for the introduction of molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of novel indole derivatives for biological screening.

Scaffold for Anticancer Agents

The indole nucleus is a common feature in many natural and synthetic compounds with potent anticancer activity. This compound serves as a valuable starting material for the synthesis of novel anticancer agents. For instance, it can be elaborated into more complex structures that target key proteins involved in cancer cell proliferation and survival.[4]

Precursor to Antimicrobial Compounds

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Brominated indoles have shown promise as a class of compounds with potential antimicrobial activity.[4] this compound can be functionalized to produce derivatives that exhibit activity against a range of bacteria and fungi, making it a valuable scaffold in the development of new anti-infective therapies.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern science. Its straightforward and efficient synthesis, coupled with the versatile reactivity of the C-Br bond, has solidified its position as a cornerstone building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, synthesis, and reactivity of this compound is essential for the continued development of novel and effective therapeutic agents. This guide has aimed to provide a comprehensive and practical resource to aid in these endeavors, fostering further innovation in the ever-evolving field of medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Retrieved January 12, 2026, from [Link]

-

IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][4][5]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][4][5]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 12, 2026, from [Link]

-

Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 12, 2026, from [Link]

-

YouTube. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved January 12, 2026, from [Link]

-

YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Bromo-2-bromomethyl-1-phenylsulfonyl-1H-indole. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual T. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2018, June 1). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? Retrieved January 12, 2026, from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved January 12, 2026, from [Link]

-

CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Substituted tryptamine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved January 12, 2026, from [Link]

Sources

biological activity of 3-bromo-2-methyl-1H-indole derivatives

An In-depth Technical Guide to the Biological Activity of 3-Bromo-2-Methyl-1H-Indole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in bioactive natural products and its ability to interact with a multitude of biological targets.[1][2][3] Strategic functionalization of this core structure offers a powerful route to novel therapeutic agents. This guide focuses on the this compound framework, a synthetically versatile starting point for generating derivatives with significant pharmacological potential. The introduction of a bromine atom at the C3 position and a methyl group at the C2 position profoundly influences the molecule's electronic properties, lipophilicity, and steric profile.[1][4] The bromine atom, in particular, can enhance biological activity through halogen bonding and serves as a reactive handle for extensive derivatization.[1][5] This document provides a comprehensive exploration of the synthesis, derivatization strategies, and multifaceted biological activities of this compound class, with a primary focus on their anticancer and antimicrobial properties. We will delve into mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower further research and development in this promising area.

The Chemical Foundation: Synthesis and Derivatization

The utility of this compound as a scaffold is rooted in its accessible synthesis and its capacity for diverse chemical modifications. Its preparation is often achieved through the direct bromination of 2-methylindole using reagents like N-bromosuccinimide (NBS), where reaction conditions are controlled to ensure selectivity at the C3 position.[4] More advanced one-pot reaction methodologies have also been developed to improve efficiency and yield.[4]

Once obtained, the core scaffold serves as a versatile building block. The C3-bromine atom is an excellent leaving group, enabling a wide range of nucleophilic substitution and cross-coupling reactions. This chemical reactivity allows for the systematic construction of large libraries of analogues for biological screening.[4]

Key derivatization reactions include:

-

Nucleophilic Substitution: The bromine can be displaced by various nucleophiles, such as thiophenols, to introduce new functional groups.[4]

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (C-N bonds), Sonogashira (C-C triple bonds), and Stille (C-C bonds) are instrumental in attaching diverse aryl, heteroaryl, and alkyl groups, dramatically expanding the chemical space of the derivatives.[4][6]

Anticancer Activity: Targeting Key Survival Pathways

A significant body of research highlights the potential of bromo-indole derivatives as potent anticancer agents.[4][7][8] These compounds exert their effects through multiple mechanisms, most notably by modulating critical signaling pathways that govern cell survival, proliferation, and migration.

Mechanism of Action: Inhibition of the NF-κB Pathway

One of the most well-documented mechanisms for a related compound, 3-(2-bromoethyl)-indole (BEI-9), is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a transcription factor that plays a pivotal role in cancer by promoting the expression of genes involved in inflammation, cell survival (anti-apoptotic proteins), and proliferation.[10]

Studies have shown that BEI-9 can inhibit both basal (constitutive) and induced NF-κB activation at submicromolar concentrations.[9] By suppressing this pathway, the compound effectively removes a key survival signal for cancer cells, making them more susceptible to apoptosis. Furthermore, this inhibition has been shown to sensitize cancer cells to conventional chemotherapeutic drugs like camptothecin, which are known to activate NF-κB as a resistance mechanism.[9][11]

This targeted inhibition leads to several downstream effects:

-

Cell Cycle Arrest: Bromo-indole derivatives can halt cancer cell proliferation by causing cell cycle arrest. This is often achieved by reducing the levels of key regulatory proteins like cyclin D1 and cyclin A.[9][10]

-

Inhibition of Cell Motility: The migratory and invasive capabilities of cancer cells can be diminished, as demonstrated in scratch wound assays where treatment with BEI-9 inhibited the ability of colon cancer cells to "heal" the wound.[9][10]

Quantitative Cytotoxicity Data

The anticancer potential of these derivatives has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon) | 12.5 | [9][11] |

| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (Colon) | 5.0 | [9][11] |

| 5-Bromo-3-benzylidene indole-2-one (IVa) | MCF7 (Breast) | < 10 | [12] |

| 5-Bromo-3-benzylidene indole-2-one (IVa) | HT29 (Colon) | < 10 | [12] |

Key Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Create Confluent Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

-

Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test compound at a non-lethal concentration or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration.[9]

Antimicrobial and Antibiotic Potentiating Activity

Beyond cancer, 3-bromo-indole derivatives have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant pathogens.[4][5]

Spectrum of Activity and Mechanism

Derivatives of this class have shown broad-spectrum activity. For example, certain 5-bromoindole-2-carboxamides exhibit high activity against Gram-negative bacteria like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[13] Other studies on indole-benzimidazole hybrids have shown that bromination significantly enhances activity against Staphylococcus aureus (including MRSA) and Candida albicans.[14]

A key mechanism of action for some indole-polyamine conjugates is the disruption of the bacterial membrane.[15] This physical disruption can lead to leakage of cellular contents and cell death, a mechanism that is less prone to the development of resistance compared to targeting specific enzymes.

A Novel Strategy: Antibiotic Potentiation

Perhaps one of the most exciting applications is the use of these compounds as antibiotic potentiators or adjuvants .[15] These molecules, when used in combination with existing antibiotics, can restore their efficacy against resistant bacterial strains. For instance, a 5-bromo-indole-3-carboxamide-polyamine conjugate was shown to enhance the activity of doxycycline against P. aeruginosa by 21-fold.[15] This synergistic effect likely stems from the indole derivative's ability to permeabilize the bacterial outer membrane, allowing the conventional antibiotic to reach its intracellular target more effectively.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromoindole-2-carboxamides (7a-c) | E. coli | 0.35 - 1.25 | [13] |

| 5-Bromoindole-2-carboxamides (7a-c) | P. aeruginosa | 0.35 - 1.25 | [13] |

| 7-Bromo-5-chloro-indolyl-benzimidazole (3aa) | MRSA | 3.9 | [14] |

| 5-Bromo-indolyl-dimethyl-benzimidazole (3aq) | C. albicans | 3.9 | [14] |

Key Experimental Protocol

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Conclusion and Future Outlook

The this compound scaffold is a demonstrably productive starting point for the development of novel therapeutic agents. The strategic placement of the bromine and methyl groups provides a unique combination of reactivity and biological pre-disposition that has been successfully leveraged to create potent anticancer and antimicrobial compounds. The ability of derivatives to inhibit fundamental cancer survival pathways like NF-κB and to act as antibiotic potentiators against resistant bacteria highlights their potential to address significant unmet needs in medicine.

Future research should focus on expanding the structure-activity relationship (SAR) landscape through the synthesis of more diverse analogues. In vivo studies are a critical next step to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. Further mechanistic investigations will also be crucial to uncover additional biological targets and to fully elucidate the pathways through which these versatile molecules exert their therapeutic effects.

References

- Smolecule. (n.d.). This compound | 1496-78-2.

- Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation.

- Various Authors. (2015). 3-(2-Bromoethyl)

- Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)-indole Inhibits the Growth of Cancer Cells and NF-κB Activation.

- Benchchem. (2025). Application Notes and Protocols: 3-Bromo-1H-indole-2-carbaldehyde in Medicinal Chemistry. Benchchem.

- James, M. J., et al. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives.

- Smolecule. (2023). 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9.

- Asadipour, A., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone.

- Kumar, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021).

- Stepankova, S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- D, Y., et al. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- Al-Amin, M., et al. (2023).

- Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Fernandes, C., et al. (2024).

- Singh, B., et al. (2021). A brief review of the biological potential of indole derivatives.

- Kumar, V., et al. (2022).

- Al-Ostoot, F. H., et al. (2021). Anti-Tumor Activity of Indole: A Review. Bentham Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 1496-78-2 [smolecule.com]

- 5. Buy 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators | MDPI [mdpi.com]

The Therapeutic Potential of Brominated Indoles: A Pharmacological Exploration

Abstract

The indole nucleus represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with profound biological effects.[1][2] The addition of bromine to this scaffold often enhances pharmacological activity, a phenomenon well-documented in a diverse array of marine-derived and synthetically produced brominated indoles. This technical guide provides an in-depth exploration of the significant pharmacological activities of brominated indoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the mechanisms of action of key brominated indole compounds, present detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this fascinating class of molecules.

Introduction: The Significance of Brominated Indoles

The marine environment is a prolific source of structurally unique and biologically active natural products.[1][3] Among these, brominated indoles, frequently isolated from marine organisms such as mollusks, sponges, and algae, have garnered considerable attention for their diverse pharmacological properties.[1][3][4] These compounds are often derived from the amino acid tryptophan and are characterized by the presence of one or more bromine atoms on the indole ring.[3][5] The position and number of bromine substituents can significantly influence the biological activity of the molecule.[6][7] This guide will systematically examine the key therapeutic areas where brominated indoles have shown significant promise.

Anticancer Activities of Brominated Indoles

Several brominated indoles have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][8][9][10][11]

Key Anticancer Brominated Indoles and Their Mechanisms

-

6-Bromoisatin: This compound, isolated from the marine mollusk Dicathais orbita, has shown significant anticancer activity against colorectal cancer cell lines.[8] It induces apoptosis, as evidenced by increased caspase-3/7 activity, and causes cell cycle arrest in the G2/M phase.[8][12] Studies have shown that 6-bromoisatin can inhibit cell viability with an IC50 value of approximately 100 µM in HT29 and Caco2 cells.[8][12]

-

Tyrindoleninone: Also found in Dicathais orbita, tyrindoleninone has demonstrated the ability to decrease the viability of HT29 colorectal cancer cells with an IC50 of 390 µM and induce apoptosis at a concentration of 195 µM.[8]

-

6,6'-Dibromoindirubin: A minor pigment found in some marine mollusks, this compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various cancers.[6][13]

-

Tryptophan Metabolism Modulation: The metabolism of tryptophan through the kynurenine pathway is a critical regulator of immune responses in the tumor microenvironment.[14][15][16] Enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO2) are often overexpressed in cancer cells, leading to the production of immunosuppressive metabolites.[14][16][17] Targeting this pathway with inhibitors, some of which are indole derivatives, is a promising anticancer strategy.[14][15][16]

Visualizing the Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism by which many anticancer agents, including brominated indoles, exert their effects. The process is tightly regulated by a complex network of signaling molecules.

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the brominated indole compound for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with the brominated indole compound as described for the MTT assay.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.[4]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with the brominated indole compound for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[2][8]

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.[3][8]

Anti-inflammatory Properties of Brominated Indoles

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several brominated indoles have demonstrated significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[4][6][7][18]

Key Anti-inflammatory Brominated Indoles and Their Mechanisms

-

6-Bromoisatin and 6-Bromoindole: These compounds, also from Dicathais orbita, inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] Their mechanism of action involves the inhibition of NF-κB translocation to the nucleus.[6][7]

-

Tyrindoleninone and 6,6'-dibromoindirubin: These related metabolites also possess anti-inflammatory properties.[4] Computational studies suggest that these compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4][18]

Visualizing the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.

Protocol:

-

Grow cells on coverslips in a 24-well plate.

-

Pre-treat the cells with the brominated indole compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the localization of NF-κB using a fluorescence microscope.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Use a commercial COX-2 inhibitor screening kit.

-

Prepare the reaction mixture containing COX-2 enzyme, heme, and the brominated indole compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin G2, typically through a fluorometric or colorimetric method, according to the kit's instructions.[19][20][21]

Antimicrobial Activities of Brominated Indoles

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Brominated indoles have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[22][23][24]

Key Antimicrobial Brominated Indoles

-

Multi-halogenated Indoles: Compounds like 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibit potent bactericidal activity against drug-resistant Staphylococcus aureus, inhibit biofilm formation, and suppress virulence factors.[23]

-

Brominated Indole Alkaloids from Laurencia similis: An indole isolated from this red alga showed potent antibacterial activity against several Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 8 µg/mL.[25]

-

6-Bromoindolglyoxylamido Derivatives: These synthetic derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against Gram-negative bacteria.[22]

Experimental Protocols for Antimicrobial Activity Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Prepare a two-fold serial dilution of the brominated indole compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration that inhibits visible growth.[24][26][27]

Similar to the MIC assay for bacteria, this test determines the efficacy of a compound against fungal pathogens.

Protocol (Broth Microdilution for Yeasts):

-

Follow the same procedure as the bacterial MIC assay, using a suitable fungal growth medium (e.g., RPMI-1640).

-

Incubate at 35°C for 24-48 hours.

-

The endpoint for azoles is often a significant reduction in growth (e.g., 50%) compared to the growth control.[13][28]

Neuroprotective Potential of Brominated Indoles

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Some indole derivatives have shown promise as neuroprotective agents by combating oxidative stress and protein aggregation.[9][28][29][30][31]

Neuroprotective Mechanisms of Indole Derivatives

While research specifically on brominated indoles in neuroprotection is emerging, the broader class of indole derivatives has demonstrated several neuroprotective mechanisms:

-

Antioxidant Activity: Many indole compounds can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[28][29]

-

Anti-amyloid Aggregation: Some indole derivatives can interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[29]

-

Modulation of Neurotrophic Factor Signaling: Compounds like indole-3-carbinol and its derivatives can activate signaling pathways that promote neuronal survival and plasticity, such as the BDNF/TrkB pathway.[30][31][32]

Experimental Protocol for Assessing Neuroprotective Effects

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases.

Protocol:

-

Culture SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with the brominated indole compound for a specified period.

-

Induce neurotoxicity by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (for Parkinson's disease models) or amyloid-beta peptides (for Alzheimer's disease models).

-

Assess cell viability using the MTT assay. An increase in cell viability in the presence of the brominated indole compound indicates a neuroprotective effect.

Conclusion and Future Directions

Brominated indoles represent a rich and diverse class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and potential neuroprotective activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole scaffold to optimize potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluation of promising lead compounds in animal models of disease.

-

Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

The continued exploration of brominated indoles, both from natural sources and through synthetic chemistry, holds great promise for addressing unmet medical needs across a range of therapeutic areas.

References

-

Junaid, M., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 20(2), 129. [Link]

-

Edwards, E. J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3846–3861. [Link]

-

Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 363. [Link]

-

Islam, M. T., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 683. [Link]

-

Junaid, M., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. ResearchGate. [Link]

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

-

Li, Y., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(3), 183. [Link]

-

Edwards, E. J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. ResearchGate. [Link]

-

Li, X., et al. (2016). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. Bioorganic & Medicinal Chemistry Letters, 26(15), 3590-3593. [Link]

-

Guðmundsdóttir, Á., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 443. [Link]

-

Sharma, V., et al. (2019). Biomedical Importance of Indoles. Molecules, 24(12), 2253. [Link]

-

Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2541-2549. [Link]

-

Lee, J. H., et al. (2022). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Advanced Science, 9(26), 2202028. [Link]

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

-

Lee, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(7), 567. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation. Molecules, 26(16), 4945. [Link]

-

Guðmundsdóttir, Á., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PubMed. [Link]

-

Qin, R., et al. (2021). Tryptophan potentiates CD8+ T cells against cancer cells by TRIP12 tryptophanylation and surface PD-1 downregulation. Journal for ImmunoTherapy of Cancer, 9(7), e002840. [Link]

-

Qin, R., et al. (2021). Tryptophan potentiates CD8+ T cells against cancer cells by TRIP12 tryptophanylation and surface PD-1 downregulation. PubMed. [Link]

-

Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. ResearchGate. [Link]

-

Junaid, M., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Tyrian purple. [Link]

-

Edwards, E. J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. PMC. [Link]

-

Aiello, D., et al. (2025). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate. [Link]

-

Black, D. S., et al. (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 21(18), 6753. [Link]

-

Chen, Y., et al. (2025). Role of Tryptophan Metabolism in Cancer. International Journal of Molecular Sciences, 26(23), 1-15. [Link]

-

Wang, Y., et al. (2021). Tryptophan metabolism induced by TDO2 promotes prostatic cancer chemotherapy resistance in a AhR/c-Myc dependent manner. Cancer Letters, 521, 213-225. [Link]

-

Reiter, R. J., et al. (1999). Indole derivatives as neuroprotectants. Methods in Enzymology, 300, 343-357. [Link]

-

El-Sawy, E. R., et al. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 11(9), 3246–3273. [Link]

-

Pérez-Areales, F. J., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(13), 6939. [Link]

-

Al-Sabi, A., et al. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Journal of Biological Chemistry, 300(7), 107384. [Link]

-

de Kouchkovsky, D., et al. (2021). Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives. Frontiers in Immunology, 12, 685897. [Link]

-

Hashimoto, K. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate. [Link]

-

Hashimoto, K. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. OUCI. [Link]

-

ResearchGate. (n.d.). Examples of bioactive molecules containing indole in core structure. [Link]

-

Hashimoto, K. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]

-

Al-Daghri, N. M., et al. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. International Journal of Molecular Sciences, 25(6), 3385. [Link]

-

Airao, V. B., et al. (2019). Neuropharmacological effects of triterpenoids. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases | MDPI [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Caspase 3/7 Activity [protocols.io]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. journals.asm.org [journals.asm.org]

- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 30. Kynurenine pathway of tryptophan metabolism in pathophysiology and therapy of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 32. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Structural Analysis of 3-bromo-2-methyl-1H-indole

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the complete structural elucidation of 3-bromo-2-methyl-1H-indole (CAS No. 1496-78-2), a key heterocyclic building block in medicinal and materials chemistry.[1][2] This document moves beyond a mere recitation of data, offering a deep dive into the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting data. We will explore the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction, and computational modeling. Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the robust framework needed to confidently ascertain and understand the structural and electronic properties of this important molecule.

Introduction: The Significance of the Substituted Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in drug design. The strategic placement of substituents, such as the bromine atom at the C3 position and the methyl group at the C2 position in this compound, significantly modulates its reactivity, lipophilicity, and biological activity.[2] The bromine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the methyl group influences the steric and electronic environment.[2] A precise and unequivocal understanding of its three-dimensional structure is therefore a prerequisite for its rational application in drug discovery and organic synthesis.

Synthesis and Preparation of Analytical Sample

The structural analysis begins with a pure, well-characterized sample. This compound is typically synthesized via the electrophilic bromination of 2-methylindole.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

-

Dissolution: Dissolve 2-methylindole (1 equivalent) in a suitable aprotic solvent such as carbon tetrachloride (CCl₄) or acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low. The use of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination or side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Upon completion, filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.[1]

-

Final Preparation: For crystallographic studies, the purified solid is recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/dichloromethane) by slow evaporation to grow single crystals of sufficient quality.

The Analytical Workflow: A Multi-Technique Approach

A singular analytical technique is rarely sufficient for complete structural elucidation. We employ a logical, tiered approach where each method provides complementary information, culminating in an unambiguous structural assignment.

Caption: Workflow for the Structural Elucidation of this compound.

Spectroscopic Elucidation

Mass Spectrometry (MS)

Rationale: The initial and most fundamental question is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expected Data: For a molecular formula of C₉H₈BrN, the presence of bromine is a key diagnostic feature.[1][2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity, immediately confirming the presence of a single bromine atom.

| Ion | Calculated m/z | Observed m/z | Description |

| [M(⁷⁹Br)+H]⁺ | 209.9913 | ~209.99 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)+H]⁺ | 211.9893 | ~211.99 | Molecular ion with ⁸¹Br |

Data is predictive based on the molecular formula.[4]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, the key diagnostic absorption is the N-H stretch of the indole ring.

Expected Data:

-

~3400 cm⁻¹ (sharp, medium): This peak is characteristic of the N-H stretching vibration of the indole secondary amine. Its sharpness, as opposed to a broad O-H stretch, is a key identifier.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.

-

~1600-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic and heterocyclic rings.

-

~600-500 cm⁻¹ (weak-medium): C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Through a combination of ¹H, ¹³C, and 2D NMR experiments, a complete structural map can be assembled.[5][6]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

-

δ ~8.10 (br s, 1H): The N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~7.60 (d, 1H): Aromatic proton at C4.

-

δ ~7.30-7.10 (m, 3H): Overlapping aromatic protons at C5, C6, and C7.

-